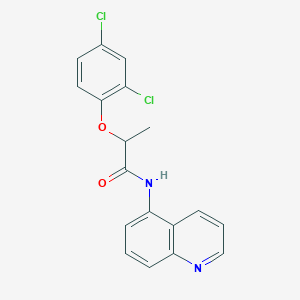![molecular formula C12H11N5OS B278337 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278337.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as MTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDA belongs to the class of thiazolidinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用机制
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and insulin sensitivity. Furthermore, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been found to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities and purified through recrystallization. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is also relatively easy to handle and can be dissolved in common solvents, such as dimethyl sulfoxide (DMSO) and ethanol. However, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has some limitations as a research tool. It has low water solubility, which can limit its bioavailability and uptake in vivo. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has not been extensively tested in clinical trials, and its safety and toxicity profiles have not been fully established.
未来方向
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several potential future directions for scientific research. It could be further studied for its therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide could be modified to improve its bioavailability and pharmacokinetic properties. Further studies could also investigate the safety and toxicity profiles of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in preclinical and clinical trials. Overall, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has significant potential as a research tool and a therapeutic agent, and further studies could lead to new insights into its biological activities and potential clinical applications.
合成方法
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-mercaptobenzothiazole with 3-methyl-1,2,4-triazole-5-thiol, followed by the reaction with p-nitrobenzyl chloride and reduction with hydrogen gas. The final product is obtained after the reaction with acetic anhydride and purification through recrystallization.
科学研究应用
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have antitumor properties by inducing apoptosis and inhibiting the growth of cancer cells.
属性
产品名称 |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
|---|---|
分子式 |
C12H11N5OS |
分子量 |
273.32 g/mol |
IUPAC 名称 |
N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N5OS/c1-7-14-15-12-17(7)16-11(19-12)9-3-5-10(6-4-9)13-8(2)18/h3-6H,1-2H3,(H,13,18) |
InChI 键 |
JLHAZYSGXMEOPN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C |
规范 SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)